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Compound of Interest

(4-Aminosulfonylphenyl)boronic
Compound Name: d
aci

cat. No.: B1292025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-
sulfamoylbenzeneboronic acid, a valuable building block in medicinal chemistry and drug
development. This document details the prevalent synthetic route, experimental protocols, and
relevant chemical data to assist researchers in the efficient and safe production of this
compound.

Introduction

4-Sulfamoylbenzeneboronic acid and its derivatives are of significant interest in the
pharmaceutical industry due to their versatile applications as intermediates in the synthesis of
various bioactive molecules. The presence of both a sulfonamide and a boronic acid group
allows for diverse chemical modifications and participation in a range of coupling reactions,
most notably the Suzuki-Miyaura coupling. This guide focuses on the most common and
practical synthetic pathway: the Miyaura borylation of 4-bromobenzenesulfonamide to form the
stable pinacol ester intermediate, followed by hydrolysis to yield the final product.

Synthesis Pathway Overview

The primary route for synthesizing 4-sulfamoylbenzeneboronic acid involves a two-step
process:
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e Miyaura Borylation: 4-Bromobenzenesulfonamide is reacted with bis(pinacolato)diboron in
the presence of a palladium catalyst and a base to form 4-sulfamoylphenylboronic acid,
pinacol ester.

e Hydrolysis: The pinacol ester is then hydrolyzed to yield the final 4-sulfamoylbenzeneboronic
acid.

This pathway is favored due to the stability of the pinacol ester intermediate, which allows for
easier purification and handling compared to the free boronic acid.
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Caption: General synthesis pathway for 4-sulfamoylbenzeneboronic acid.

Experimental Protocols

Two detailed experimental protocols for the synthesis of the pinacol ester intermediate are
presented below, followed by a general procedure for the hydrolysis to the final product.

Synthesis of 4-Sulfamoylphenylboronic acid, pinacol
ester

Method 1

This method utilizes [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(ll) as the catalyst
in a dimethyl sulfoxide (DMSO) solvent system.

Materials:
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Molar Mass ( g/mol

Reagent | Quantity (g) Moles (mmol)
4-
Bromobenzenesulfona 236.09 2.00 9.32
mide
Bis(pinacolato)diboron  253.94 2.40 9.32
Potassium acetate 98.14 2.50 24.4
[1,1-
Bis(diphenylphosphin
(diphenylphosp 816.64 0.22 0.26

o)ferrocene]dichloropa
lladium(Il)

Dimethyl sulfoxide

20 mL
(DMSO)
Ethyl acetate (EtOAC) - 30 mL
Diethyl ether (Et20) - 50 mL
Hydrochloric acid (1

50 mL
M)
Dichloromethane

30 mL
(CH2CI2)
Magnesium sulfate

S.
(MgS04) a
Procedure:

e To a solution of 4-bromobenzenesulfonamide (2.00 g, 9.32 mmol) and bis(pinacolato)diboron
(2.40 g, 9.32 mmol) in DMSO (20 mL), add potassium acetate (2.5 g, 24.4 mmol).

¢ Degas the mixture for 45 minutes.

e Add [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (220 mg, 0.26 mmol).
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e Heat the mixture to 90°C for 16 hours.

 After cooling, dilute the reaction mixture with EtOAc (30 mL).

e Wash the organic layer with water (3 x 30 mL).

o Dry the organic layer over MgSO4 and concentrate under vacuum.

e Grind the residue with Et20 (50 mL) and HCI (1 M, 50 mL).

e Dissolve the resulting solid in CH2CI2 (30 mL).

« Filter through a silica gel pad, washing with Et20.

o Concentrate the filtrate to obtain 4-sulfamoylphenylboronic acid, pinacol ester as a grayish-

white solid.[1]

Yield: 13% (550 mg)[1] Purity: Not specified in the source. *H NMR (400 MHz, CDClIs): & 7.89-

7.95 (m, 4H), 4.87 (s, 2H), 1.36 (s, 12H)[1]

Method 2

This alternative method employs a different palladium catalyst and solvent, offering a

potentially higher yield.

Materials:
Reagent Molar Mass ( g/mol ) Quantity (g)
4-Bromobenzenesulfonamide 236.09 2000
Bis(pinacolato)diboron 253.94 2250
Potassium acetate 98.14 2700
PdClz(dppf)2 816.64 11
Diethyl ether 13500 mL
Isopropyl ether 6000 mL
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Procedure:

In a reaction vessel, combine 4-bromobenzenesulfonamide (2000 g), bis(pinacolato)diboron
(2250 g), potassium acetate (2700 g), and PdCl>(dppf)2 (11 g) in diethyl ether (13500 mL).

 Stir and heat the mixture to 85-87°C and maintain for 4-5 hours.

« Filter the mixture to recover the catalyst.

o Concentrate the filtrate under reduced pressure.

e Add isopropyl ether (6000 mL) and stir for 1-2 hours.

« Filter the resulting solid, wash with isopropyl ether, and dry to obtain the product.[1]

Yield: 64.8% (116 g)[1] Purity: 96.8% (by HPLC)[1]
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Caption: Experimental workflow for the synthesis of the pinacol ester intermediate.
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Hydrolysis of 4-Sulfamoylphenylboronic acid, pinacol
ester

A general method for the hydrolysis of pinacol boronic esters to their corresponding boronic
acids involves treatment with an acid or silica gel.

General Procedure (Silica Gel Method):

Dissolve the 4-sulfamoylphenylboronic acid, pinacol ester in methanol.

Add silica gel to the solution.

Stir the mixture at room temperature for 24 hours.

Filter the mixture to remove the silica gel.

Evaporate the solvent from the filtrate to obtain the crude 4-sulfamoylbenzeneboronic acid.

Further purification can be achieved by column chromatography on silica gel.[2]

Note: The specific quantities of reagents and solvents for the hydrolysis step will depend on the
scale of the reaction and should be optimized accordingly.

Characterization Data

Molecular Weight (

Compound Molecular Formula Melting Point (°C)
g/mol )

4-

Sulfamoylbenzenebor  CsHsBNO4S 201.01 112-117

onic acid

Safety Considerations

» 4-Bromobenzenesulfonamide: Handle with appropriate personal protective equipment (PPE),
including gloves and safety glasses.
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o Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-
ventilated fume hood.

e Solvents: DMSO, diethyl ether, and ethyl acetate are flammable. Avoid open flames and
ensure proper ventilation.

e Hydrochloric Acid: Corrosive. Handle with extreme care, using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of 4-sulfamoylbenzeneboronic acid via the Miyaura borylation of 4-
bromobenzenesulfonamide is a robust and scalable method. The isolation of the stable pinacol
ester intermediate facilitates purification and handling. This guide provides detailed protocols
and data to aid researchers in the successful synthesis of this important building block for drug
discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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